3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde
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Overview
Description
3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is a complex organic compound that features both ethoxy and methoxy functional groups attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde typically involves the reaction of isovanillin with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a dry reaction flask with tetrabutylammonium fluoride as a phase transfer catalyst. The mixture is stirred at 25°C for about 4 hours, resulting in the formation of the desired compound with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, and the process is carried out in large reactors with precise control over temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in neuroinflammatory diseases.
Medicine: Studied for its potential anti-cancer, anti-fungal, and anti-bacterial properties.
Industry: Utilized in the manufacturing of diagnostic assays and other analytical applications.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division and stress response . This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the ethoxy substituent.
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but without the additional trimethoxyphenyl group.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group but is an amine rather than an aldehyde.
Uniqueness
3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is unique due to the presence of both ethoxy and trimethoxyphenyl groups, which confer distinct chemical properties and biological activities. This combination allows for a broader range of applications and interactions with molecular targets compared to its simpler counterparts.
Properties
CAS No. |
656810-22-9 |
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Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C19H22O6/c1-5-24-16-8-13(11-20)6-7-15(16)25-12-14-9-17(21-2)19(23-4)18(10-14)22-3/h6-11H,5,12H2,1-4H3 |
InChI Key |
VNWPCDQYDCRBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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